molecular formula C9H9Br2NO B13148820 (S)-5,7-Dibromochroman-4-amine

(S)-5,7-Dibromochroman-4-amine

Cat. No.: B13148820
M. Wt: 306.98 g/mol
InChI Key: CAOLVCMMOQJLSX-ZETCQYMHSA-N
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Description

(S)-5,7-Dibromochroman-4-amine is a brominated derivative of chroman, a bicyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 5th and 7th positions and an amine group at the 4th position of the chroman ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5,7-Dibromochroman-4-amine typically involves the bromination of chroman derivatives followed by amination. One common method includes:

    Bromination: Starting with chroman, bromine is introduced at the 5th and 7th positions using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the 4th position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: (S)-5,7-Dibromochroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding de-brominated derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.

Major Products:

    Oxidation: Formation of chroman-4-one derivatives.

    Reduction: De-brominated chroman-4-amine.

    Substitution: Various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-5,7-Dibromochroman-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-5,7-Dibromochroman-4-amine involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Receptor Interaction: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.

    DNA Interaction: Intercalating with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

    5,7-Dibromochroman: Lacks the amine group at the 4th position.

    5,7-Dichlorochroman-4-amine: Chlorine atoms instead of bromine at the 5th and 7th positions.

    Chroman-4-amine: Lacks the bromine atoms at the 5th and 7th positions.

Uniqueness: (S)-5,7-Dibromochroman-4-amine is unique due to its specific bromination pattern and the presence of an amine group, which confer distinct chemical reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications

Properties

Molecular Formula

C9H9Br2NO

Molecular Weight

306.98 g/mol

IUPAC Name

(4S)-5,7-dibromo-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9Br2NO/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7H,1-2,12H2/t7-/m0/s1

InChI Key

CAOLVCMMOQJLSX-ZETCQYMHSA-N

Isomeric SMILES

C1COC2=C([C@H]1N)C(=CC(=C2)Br)Br

Canonical SMILES

C1COC2=C(C1N)C(=CC(=C2)Br)Br

Origin of Product

United States

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